Tin (II) oleate

Tribology Lubricant Additives Friction Modifiers

Tin (II) oleate (CAS 1912-84-1), also designated stannous oleate or tin dioleate, is a tin(II) carboxylate with the molecular formula C₃₆H₆₆O₄Sn and a molecular weight of 681.6 g/mol. It belongs to the broader class of organotin compounds used as esterification catalysts, polyurethane catalysts, and tribological additives.

Molecular Formula C36H66O4Sn
Molecular Weight 681.6 g/mol
Cat. No. B13828851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin (II) oleate
Molecular FormulaC36H66O4Sn
Molecular Weight681.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;
InChIKeyPXRFIHSUMBQIOK-CVBJKYQLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin (II) Oleate (Stannous Oleate) – Procurement-Grade Organotin Catalyst & Lubricant Additive Overview


Tin (II) oleate (CAS 1912-84-1), also designated stannous oleate or tin dioleate, is a tin(II) carboxylate with the molecular formula C₃₆H₆₆O₄Sn and a molecular weight of 681.6 g/mol [1]. It belongs to the broader class of organotin compounds used as esterification catalysts, polyurethane catalysts, and tribological additives. Commercial material is typically supplied as an amber liquid with a purity of approximately 85%, containing free oleic acid . Unlike many organotin catalysts that rely on Sn–C bonds, tin(II) oleate is a metal carboxylate salt, which structurally distinguishes it from dialkyltin derivatives such as dibutyltin dilaurate (DBTDL).

1
Selection Context Long-chain C18 unsaturated carboxylate ligand distinguishes from short-chain tin(II) 2-ethylhexanoate
2
Workflow Fit Supports tribology, nanoparticle synthesis, and food-contact material research workflows
3
Key Attribute Moderated hydrolytic sensitivity (rating 7) may support moisture-present catalytic processes

Why Generic Substitution of Tin (II) Oleate with Other Metal Oleates or Organotin Compounds Leads to Performance Loss


Metal oleates and organotin catalysts are not interchangeable despite sharing the oleate ligand or tin centre. Direct tribological evidence demonstrates that the metal ion identity dramatically alters friction-reducing capability: tin(II) oleate delivers a 23.5–31% friction coefficient reduction under boundary lubrication, while copper(II) and zinc(II) oleates achieve only 7–15% and 5.5–8.5% respectively [1]. Furthermore, replacing tin(II) oleate with the widely used polyesterification catalyst tin(II) 2-ethylhexanoate (stannous octoate) sacrifices thermal stability (boiling point 360°C vs ~228°C) and hydrolytic robustness (hydrolytic sensitivity rating 7 vs rapid degradation in water) [2]. These quantifiable performance gaps preclude simple 1:1 substitution without compromising lubricant efficiency, catalyst lifetime, or formulation shelf stability.

!
Copper(II) or zinc(II) oleate may not replicate reported friction reduction context; tribological rank order differs significantly
!
Shorter-chain tin(II) 2-ethylhexanoate lacks equivalent phase-selectivity documentation for SnO/SnO₂ nanoparticle synthesis
!
Non-listed organotin carboxylates may require additional regulatory review for food-contact material applications under 21 CFR

Tin (II) Oleate Quantitative Differentiation Guide: Comparator-Backed Evidence for Procurement Decisions


Tin(II) Oleate Reduces Boundary Friction Coefficient by 23.5–31% vs 7–15% for Copper Oleate and 5.5–8.5% for Zinc Oleate in Engine Oil

In a direct head-to-head tribological study, tin(II) oleate added at 1 wt% to SAE 5W-40 synthetic motor oil (API SN/CF) reduced the boundary friction coefficient by 23.5–31% on a steel 45–steel 10 friction pair, measured on an II5018 testing machine using the roller-pad scheme. Under identical conditions, copper(II) oleate achieved only 7–15% reduction and zinc(II) oleate 5.5–8.5% reduction [1][2].

Friction Reduction
Head-to-head
Tin(II) oleate 23.5–31% vs Cu oleate 7–15%, Zn oleate 5.5–8.5%
1 wt% in SAE 5W-40, steel 45–steel 10 pair, II5018 friction machine
Reported higher friction reduction ranking among tested metal oleates
Supports tribological screening; rank-order consistency reported across studies
Tribology Lubricant Additives Friction Modifiers

Stannous Oleate Exhibits Synergistic Anti-Wear Enhancement with Tricresol Phosphate in Four-Ball Tribological Testing

Four-ball friction and wear tests conducted on stannous oleate in VG26 white oil base stock demonstrated that complexes of stannous oleate with tricresol phosphate exhibit synergistic improvement of both anti-wear and load-carrying properties, outperforming either component tested individually [1]. While individual quantitative wear scar data are not extracted in the publicly available abstract, the reported synergism is a performance characteristic not documented for copper or zinc oleates under comparable test configurations.

Antiwear vs ZDDP
Cross-study
Wear-scar diameter 70% of base stock; max non-seizure load 2.4× higher
2.0 wt% in VG26 white oil, four-ball tester, AES-confirmed Sn tribofilm
Reported competitive antiwear context relative to industry-standard ZDDP
Supports phosphorus-free lubricant additive screening; data to verify in target formulation
Anti-wear Additives Extreme Pressure Lubrication Synergistic Additive Packages

Tin(II) Oleate Outperforms Tin(II) 2-Ethylhexanoate in Thermal Stability: Boiling Point 360°C vs ~228°C

The boiling point of tin(II) oleate is reported at 360°C at 760 mmHg . In comparison, tin(II) 2-ethylhexanoate (stannous octoate), the most widely used tin(II) carboxylate catalyst for polyurethane and polyester synthesis, exhibits a boiling point of approximately 228°C at 760 mmHg or decomposes above 200°C under atmospheric conditions [1][2].

Nanoparticle Phase Control
Class-level
SnO under N₂; SnO₂ in air; size down to 2.7 nm with monodispersity
Thermal decomposition at 340 °C in tri-n-octylamine; hot-bubbling at 280–320 °C in ODE
Reported atmosphere-driven phase selectivity context for SnO/SnO₂ synthesis
Class-level inference; shorter-chain precursors lack equivalent phase-switching documentation
Thermal Stability High-Temperature Catalysis Organotin Volatility

Hydrolytic Sensitivity Rating of 7 for Tin(II) Oleate Indicates Superior Moisture Tolerance Versus Hydrolytically Unstable Stannous Octoate

Tin(II) oleate carries a hydrolytic sensitivity rating of 7 on a standard scale, defined as 'reacts slowly with moisture/water' [1]. In contrast, tin(II) 2-ethylhexanoate (stannous octoate) is documented to degrade in water to form Sn(IV) species, a hydrolysis pathway that rapidly deactivates its catalytic function and precludes its use in moisture-containing or two-component pre-blended polyurethane systems [2].

FDA Regulatory Standing
Supporting evidence
Listed under 21 CFR 176.130 and 175.300 for food-contact applications
Multiple CFR listings; broader footprint vs. restricted stannous octoate listing
Regulatory standing context for food-contact material procurement
Source-specific review recommended; verify current listing status for intended use
Hydrolytic Stability Formulation Shelf Life Moisture Sensitivity

Tin(II) Oleate Listed for Food-Contact Paper, Cellophane, and Silicone Rubber Applications – A Regulatory Differentiation from Dialkyltin Alternatives

According to supplier regulatory documentation, stannous oleate (tin(II) oleate) is specified for use as an esterification catalyst, ink transfer preventive in food-contact paper and paperboard, and as an accelerator for food-contact silicone rubber articles intended for repeated use . Many high-activity organotin catalysts, particularly dibutyltin dilaurate (DBTDL), lack comparable food-contact approvals due to higher toxicity profiles (DBTDL oral LD50 rat: 175 mg/kg; reproductive and developmental toxicity concerns documented) .

Hydrolytic Stability
Cross-study
Rating 7 (reacts slowly with moisture) vs tin octoate highly susceptible to hydrolysis
Hydrolytic sensitivity scale; patent literature on esterification catalyst stability
Reported moderated moisture sensitivity context for catalytic process robustness
May support reduced handling stringency; requires validation in target catalytic system
Food-Contact Materials Regulatory Compliance Esterification Catalyst

Tin (II) Oleate: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


High-Performance Friction Modifier for Energy-Efficient Engine and Industrial Lubricants

Based on the 23.5–31% friction coefficient reduction demonstrated in direct comparison with copper and zinc oleates [1], tin(II) oleate is the preferred friction modifier for formulators targeting maximum boundary lubrication efficiency in SAE-grade engine oils, industrial gear oils, and hydraulic fluids. Procurement should prioritize tin(II) oleate over copper or zinc oleates where energy loss reduction through superior friction modification is the primary performance metric.

High-Temperature Esterification and Polyesterification Catalyst

The 360°C boiling point of tin(II) oleate , compared to approximately 228°C for the industry-standard catalyst tin(II) 2-ethylhexanoate, makes it the catalyst of choice for esterification and polyesterification reactions conducted above 200°C. In terephthalic acid–neopentyl glycol polyester resin synthesis for powder coatings, where reaction temperatures routinely exceed 220°C, tin(II) oleate resists volatilization losses that plague stannous octoate, reducing catalyst replenishment frequency and minimising tin contamination in distillate streams.

Formulation of Synergistic Anti-Wear Additive Packages with Organophosphates

The documented synergistic anti-wear and load-carrying enhancement between stannous oleate and tricresol phosphate [2] enables formulators to design lubricant additive packages in which the total additive concentration — and associated cost and environmental burden — can be reduced while maintaining or exceeding target four-ball wear scar and load-carrying specifications. This scenario is particularly relevant for industrial circulating oils and metalworking fluids where anti-wear performance must be balanced against formulation economics.

Catalyst for Food-Contact Polymer and Paper Coating Production

Tin(II) oleate's documented acceptability for use in food-contact paper/paperboard, cellophane, and food-contact silicone rubber applications positions it as a compliant catalyst alternative for manufacturers of food-packaging polymers and coatings. Procurement for these regulated end uses should select tin(II) oleate over dibutyltin dilaurate or other dialkyltin catalysts that lack equivalent food-contact clearances, thereby avoiding downstream regulatory rejection and reformulation costs.

Application
Selection Property
Validation Focus
Boundary and mixed lubrication additive research
Reported friction reduction ranking vs metal oleate comparators
Tribological endpoint validation in target base oil and friction pair
Tin oxide nanoparticle synthesis with phase control
Atmosphere-driven phase selectivity context for SnO/SnO₂
Size monodispersity and crystallographic phase verification
Food-contact material compliance review
Explicit 21 CFR 176.130 and 175.300 listing status
Regulatory standing verification for intended food-contact use
Moisture-present esterification catalysis studies
Moderated hydrolytic sensitivity (rating 7) context
Catalyst longevity and process robustness under target moisture conditions
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